

# Application Note: <sup>13</sup>C NMR Spectral Analysis of 4-Hydroxy-3-methoxybenzonitrile in CDCl<sub>3</sub>

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## Compound of Interest

Compound Name: 4-Hydroxy-3-methoxybenzonitrile

Cat. No.: B1293924

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## Abstract

This application note provides a detailed protocol and analysis of the <sup>13</sup>C Nuclear Magnetic Resonance (NMR) spectrum of **4-Hydroxy-3-methoxybenzonitrile** in deuterated chloroform (CDCl<sub>3</sub>). This document is intended for researchers, scientists, and professionals in drug development and organic chemistry who are engaged in the synthesis and characterization of substituted benzonitrile derivatives. **4-Hydroxy-3-methoxybenzonitrile** is a key intermediate in the synthesis of various pharmaceutical and specialty chemical products.<sup>[1]</sup> Accurate spectral characterization is crucial for confirming its chemical structure and purity.

## Introduction

**4-Hydroxy-3-methoxybenzonitrile**, also known as vanillonitrile, is a versatile organic compound derived from vanillin.<sup>[1]</sup> Its structure incorporates a benzonitrile core with hydroxyl and methoxy functional groups, which serve as reactive sites for further chemical modifications. <sup>[1]</sup> <sup>13</sup>C NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing valuable information about the carbon skeleton. This note details the experimental procedure for acquiring a <sup>13</sup>C NMR spectrum of **4-Hydroxy-3-methoxybenzonitrile** in CDCl<sub>3</sub> and provides an analysis of the resulting spectral data.

## Chemical Structure

The chemical structure of **4-Hydroxy-3-methoxybenzonitrile** with the carbon atoms numbered for NMR assignment is presented below.

Caption: Structure of **4-Hydroxy-3-methoxybenzonitrile** with IUPAC numbering for  $^{13}\text{C}$  NMR assignments.

## Experimental Protocol

A general protocol for acquiring a  $^{13}\text{C}$  NMR spectrum of a small organic molecule like **4-Hydroxy-3-methoxybenzonitrile** is provided below.<sup>[2][3][4]</sup>

### 1. Sample Preparation:

- Weigh approximately 10-20 mg of **4-Hydroxy-3-methoxybenzonitrile**. For  $^{13}\text{C}$  NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.<sup>[3]</sup>
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Ensure the sample is fully dissolved. If necessary, gently vortex the mixture.
- Transfer the clear solution into a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm.<sup>[3]</sup>

### 2. NMR Instrument Parameters:

- Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended.
- Nucleus:  $^{13}\text{C}$
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K (25 °C)
- Pulse Program: A standard proton-decoupled  $^{13}\text{C}$  NMR experiment (e.g., zgpg30 on Bruker instruments).
- Acquisition Parameters:
  - Spectral Width: ~240 ppm (e.g., -20 to 220 ppm)

- Acquisition Time: ~1-2 seconds
- Relaxation Delay (d1): 2 seconds
- Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

### 3. Data Processing:

- Apply an exponential window function with a line broadening factor of 1-2 Hz.
- Perform a Fourier transform.
- Phase correct the spectrum manually.
- Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. The residual solvent peak of CDCl<sub>3</sub> can be used as a secondary reference, which appears as a triplet at approximately 77.16 ppm.<sup>[5]</sup>
- Integrate the peaks (note: routine <sup>13</sup>C NMR peak integrals are not typically used for quantification unless specific experimental conditions are met).<sup>[6]</sup>

## Data Presentation

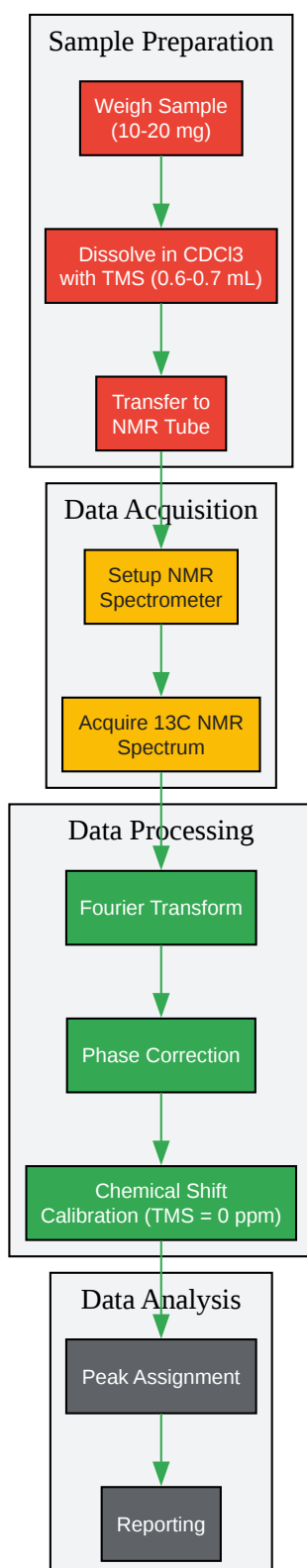
The expected <sup>13</sup>C NMR chemical shifts for **4-Hydroxy-3-methoxybenzonitrile** in CDCl<sub>3</sub> are summarized in the table below. These assignments are based on spectral data available in public databases and comparison with structurally related compounds.

Carbon Atom	Chemical Shift ( $\delta$ , ppm)	Multiplicity (Proton-coupled)
C1	~110.0 - 112.0	d
C2	~145.0 - 147.0	s
C3	~148.0 - 150.0	s
C4	~115.0 - 117.0	d
C5	~125.0 - 127.0	d
C6	~102.0 - 104.0	s
C $\equiv$ N	~118.0 - 120.0	s
-OCH <sub>3</sub>	~56.0	q

Note: The exact chemical shifts may vary slightly depending on the concentration, temperature, and specific instrument used.

## Experimental Workflow

The following diagram illustrates the general workflow for the <sup>13</sup>C NMR spectral analysis of **4-Hydroxy-3-methoxybenzonitrile**.



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